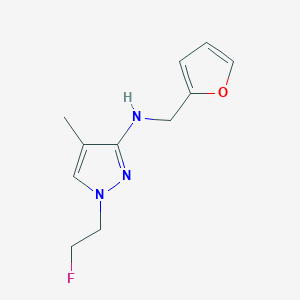![molecular formula C13H21N5O B11734343 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)
2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hidroxietil)-3-[(3-metil-1-propil-1H-pirazol-5-il)metilamino]-1H-pirazol es un compuesto orgánico complejo que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto específico se caracteriza por su estructura única, que incluye dos anillos de pirazol conectados por un enlace etan-1-ol. La presencia del grupo pirazol lo convierte en un andamiaje versátil en la síntesis orgánica y la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Hidroxietil)-3-[(3-metil-1-propil-1H-pirazol-5-il)metilamino]-1H-pirazol normalmente implica reacciones de varios pasos a partir de precursores disponibles comercialmente. Un método común implica la reacción de 3-metil-1-propil-1H-pirazol-5-carbaldehído con una amina adecuada para formar un intermedio, que luego se somete a reacciones adicionales para introducir el enlace etan-1-ol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones. El proceso también puede implicar pasos de purificación como recristalización o cromatografía para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Hidroxietil)-3-[(3-metil-1-propil-1H-pirazol-5-il)metilamino]-1H-pirazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las cetonas o los aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Los anillos de pirazol pueden sufrir reacciones de sustitución con diversos electrófilos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, disolventes específicos y, a veces, catalizadores para mejorar las velocidades de reacción .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1-(2-Hidroxietil)-3-[(3-metil-1-propil-1H-pirazol-5-il)metilamino]-1H-pirazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura y reactividad únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Hidroxietil)-3-[(3-metil-1-propil-1H-pirazol-5-il)metilamino]-1H-pirazol implica su interacción con objetivos moleculares y vías específicas. Los anillos de pirazol del compuesto pueden interactuar con enzimas o receptores, modulando su actividad. Esta interacción puede provocar diversos efectos biológicos, como la inhibición de la actividad enzimática o la activación de las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
- 3-metil-1-fenil-1H-pirazol-5-ol
- 4,4′-(arilmetileno)bis(3-metil-1-fenil-1H-pirazol-5-oles)
- 5-amino-4-hidroximinopirazoles
Singularidad
1-(2-Hidroxietil)-3-[(3-metil-1-propil-1H-pirazol-5-il)metilamino]-1H-pirazol es único debido a sus dos anillos de pirazol conectados por un enlace etan-1-ol. Esta estructura proporciona una reactividad y posibles actividades biológicas distintas en comparación con otros derivados de pirazol .
Propiedades
Fórmula molecular |
C13H21N5O |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2-[3-[(5-methyl-2-propylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H21N5O/c1-3-5-18-12(9-11(2)15-18)10-14-13-4-6-17(16-13)7-8-19/h4,6,9,19H,3,5,7-8,10H2,1-2H3,(H,14,16) |
Clave InChI |
JFTHYAQBVHZCPH-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC(=N1)C)CNC2=NN(C=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734261.png)
![3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734265.png)
![1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11734274.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B11734283.png)
![(3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734286.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11734301.png)
![butyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734308.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11734320.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734325.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734331.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11734342.png)

